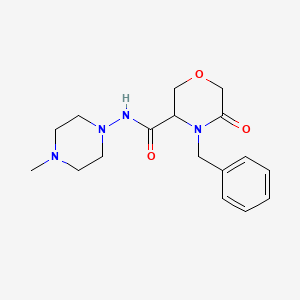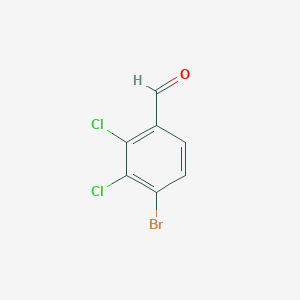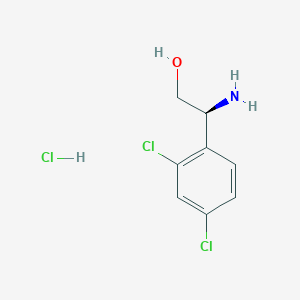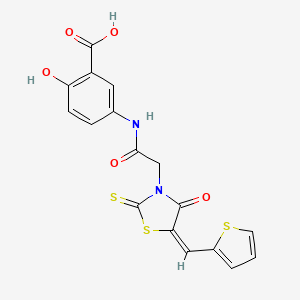
5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MPP belongs to the class of pyridazinone derivatives, which have been shown to possess various biological activities.
作用机制
The mechanism of action of 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to inhibit the MAPK and NF-κB pathways, which are involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects
5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to induce apoptosis and cell cycle arrest in cancer cells, while sparing normal cells. In inflammation research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
实验室实验的优点和局限性
The advantages of using 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one in lab experiments include its potential therapeutic benefits in various diseases, its ability to modulate multiple signaling pathways, and its selectivity towards cancer cells. The limitations of using 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high doses, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one. One direction is to investigate its potential therapeutic benefits in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one and to identify its molecular targets. Finally, studies are needed to evaluate the safety and efficacy of 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one in preclinical and clinical trials.
合成方法
The synthesis of 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one involves a multi-step process that starts with the preparation of 2-methylphenylhydrazine. The hydrazine is then reacted with 4-methylpiperidin-1-yl)acetic acid to form the corresponding hydrazide. The hydrazide is then cyclized with ethyl acetoacetate to form the pyridazinone ring. The final step involves the methoxylation of the pyridazinone ring using methoxyamine hydrochloride. The synthesis of 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been reported in several studies, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
科学研究应用
5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In neurodegenerative disorder research, 5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
属性
IUPAC Name |
5-methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-8-10-21(11-9-13)19(24)18-16(25-3)12-17(23)22(20-18)15-7-5-4-6-14(15)2/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPBCQWTJINSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(2-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-Benzodioxol-5-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2790541.png)



![6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2790545.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide](/img/structure/B2790552.png)


![2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2790559.png)

![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2790562.png)
